N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine
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Overview
Description
N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a piperazine ring and two cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of piperazine with a suitable alkylating agent to introduce the cyclohexyl group. This can be achieved through nucleophilic substitution reactions under controlled conditions.
Cyclohexane Ring Functionalization: The cyclohexane rings are then functionalized to introduce amino groups. This can be done using reductive amination or other amination techniques.
Coupling Reactions: The final step involves coupling the functionalized piperazine intermediate with the cyclohexane derivatives. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can regenerate amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, the compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine: Similar in structure but may have different functional groups or substitutions.
Cyclohexane-1,4-diamine derivatives: Compounds with similar cyclohexane rings but different substituents.
Piperazine derivatives: Compounds with the piperazine ring but varying side chains.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential for scientific and industrial advancements.
Properties
CAS No. |
2561478-10-0 |
---|---|
Molecular Formula |
C18H37N5 |
Molecular Weight |
323.5 |
Purity |
95 |
Origin of Product |
United States |
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